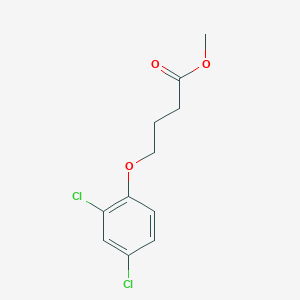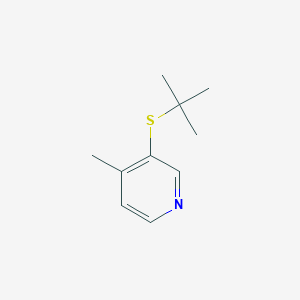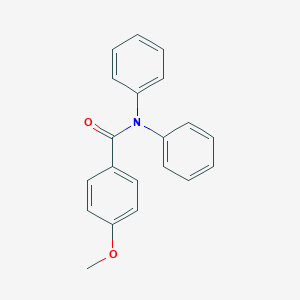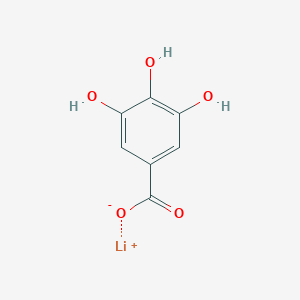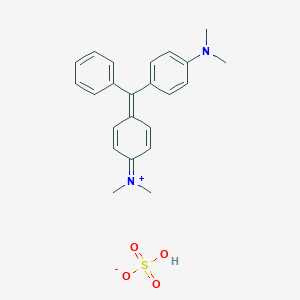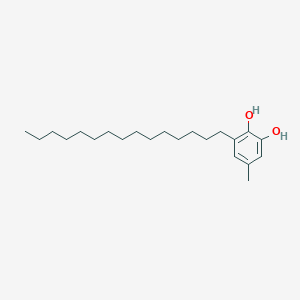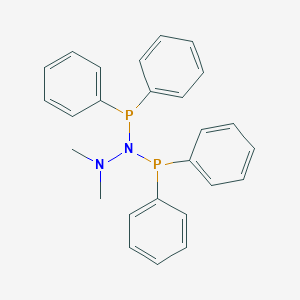
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPPH and is a popular reagent for the synthesis of various organic compounds. DPPH is a highly reactive compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in many different fields.
作用機序
The mechanism of action of DPPH is not well understood. However, it is believed that DPPH functions as a nucleophilic catalyst, facilitating the formation of new chemical bonds. This mechanism of action makes DPPH an important tool for researchers in the field of organic chemistry.
生化学的および生理学的効果
DPPH has been shown to have a wide range of biochemical and physiological effects. In particular, DPPH has been shown to have potent antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. DPPH has also been shown to have antitumor properties, making it an important tool for researchers in the field of cancer research.
実験室実験の利点と制限
The advantages of using DPPH in lab experiments include its high reactivity and versatility as a ligand. However, the limitations of using DPPH in lab experiments include its high toxicity and potential for explosive reactions.
将来の方向性
There are many potential future directions for research involving DPPH. One potential area of research is the development of new ligands based on the structure of DPPH. Another potential area of research is the development of new therapeutic agents based on the antioxidant and antitumor properties of DPPH. Overall, DPPH is a highly versatile and important compound that has many potential applications in scientific research.
合成法
The synthesis of DPPH is a complex process that requires specialized equipment and expertise. The most common method for synthesizing DPPH involves the reaction of diphenylphosphine with 2,2-dimethyl-1,3-dioxolane in the presence of hydrazine hydrate. This reaction produces DPPH as a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
DPPH has been extensively studied for its potential applications in scientific research. One of the most common uses of DPPH is as a ligand in the synthesis of various organic compounds. DPPH has been shown to be an effective ligand for the synthesis of a wide range of organic compounds, including chiral ligands and metal complexes.
特性
CAS番号 |
17239-58-6 |
|---|---|
製品名 |
Hydrazine, 1,1-bis(diphenylphosphino)-2,2-dimethyl- |
分子式 |
C26H26N2P2 |
分子量 |
428.4 g/mol |
IUPAC名 |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChIキー |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
17239-58-6 |
同義語 |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



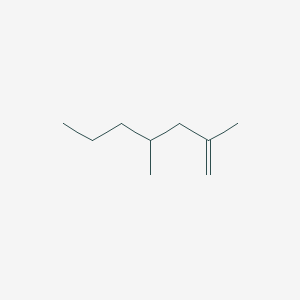
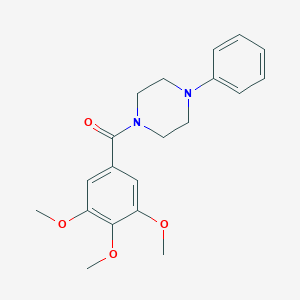
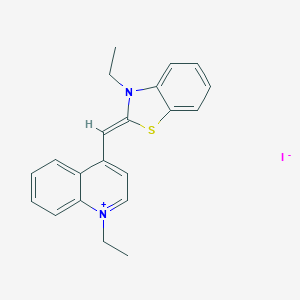
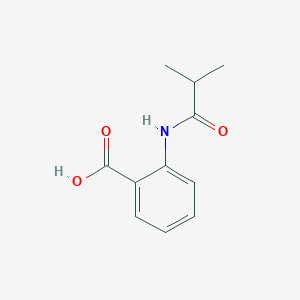
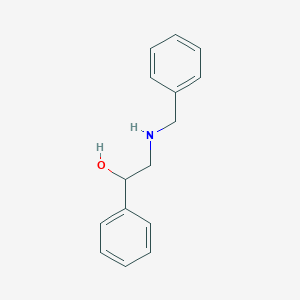
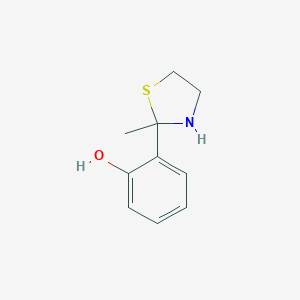
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
